molecular formula C15H10ClNO B5776039 (Z)-3-(3-chloro-4-hydroxyphenyl)-2-phenylprop-2-enenitrile

(Z)-3-(3-chloro-4-hydroxyphenyl)-2-phenylprop-2-enenitrile

Cat. No.: B5776039
M. Wt: 255.70 g/mol
InChI Key: DYKYFTOJVMCPIH-MDWZMJQESA-N
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Description

(Z)-3-(3-chloro-4-hydroxyphenyl)-2-phenylprop-2-enenitrile is an organic compound that belongs to the class of phenylpropanoids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-chloro-4-hydroxyphenyl)-2-phenylprop-2-enenitrile typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with phenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a Z-selective reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-chloro-4-hydroxyphenyl)-2-phenylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-hydroxybenzaldehyde or 3-chloro-4-hydroxybenzoic acid.

    Reduction: Formation of (Z)-3-(3-chloro-4-hydroxyphenyl)-2-phenylprop-2-enamine.

    Substitution: Formation of (Z)-3-(3-azido-4-hydroxyphenyl)-2-phenylprop-2-enenitrile or (Z)-3-(3-thio-4-hydroxyphenyl)-2-phenylprop-2-enenitrile.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-chloro-4-hydroxyphenyl)-2-phenylprop-2-enenitrile is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, anti-inflammatory, or antioxidant properties. Researchers investigate its potential as a lead compound for developing new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory disorders.

Industry

Industrially, this compound can be used in the synthesis of dyes, polymers, and other materials. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-3-(3-chloro-4-hydroxyphenyl)-2-phenylprop-2-enenitrile depends on its specific application. For example, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(3-bromo-4-hydroxyphenyl)-2-phenylprop-2-enenitrile
  • (Z)-3-(3-methyl-4-hydroxyphenyl)-2-phenylprop-2-enenitrile
  • (Z)-3-(3-nitro-4-hydroxyphenyl)-2-phenylprop-2-enenitrile

Uniqueness

(Z)-3-(3-chloro-4-hydroxyphenyl)-2-phenylprop-2-enenitrile is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, providing a versatile platform for further chemical modifications.

Properties

IUPAC Name

(Z)-3-(3-chloro-4-hydroxyphenyl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-14-9-11(6-7-15(14)18)8-13(10-17)12-4-2-1-3-5-12/h1-9,18H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKYFTOJVMCPIH-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC(=C(C=C2)O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC(=C(C=C2)O)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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